molecular formula C7H11N3O2 B1448941 2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide CAS No. 2098008-42-3

2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Cat. No.: B1448941
CAS No.: 2098008-42-3
M. Wt: 169.18 g/mol
InChI Key: CSQSXXSVJJYYGE-UHFFFAOYSA-N
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Description

2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound of significant interest in pharmaceutical and agrochemical research. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic rings known for their diverse biological activities. The molecular structure features a pyrazole core, a versatile scaffold present in numerous pharmacologically active agents, linked to a N,N-dimethylacetamide group . The core pyrazole structure is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, anticancer, antibacterial, and antidepressant properties . The specific substitution pattern of this compound, with a hydroxy group at the 4-position of the pyrazole ring, is a key structural motif that researchers can utilize for further chemical modifications to explore structure-activity relationships (SAR) and optimize biological potency . The N,N-dimethylacetamide moiety is a common fragment in organic synthesis and can influence the compound's solubility and bioavailability . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is strictly prohibited for personal, human, or veterinary use.

Properties

IUPAC Name

2-(4-hydroxypyrazol-1-yl)-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-9(2)7(12)5-10-4-6(11)3-8-10/h3-4,11H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSQSXXSVJJYYGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This compound incorporates a pyrazole ring, known for its diverse pharmacological properties, and a dimethylacetamide moiety that enhances its solubility and reactivity. This article explores the biological activity of this compound, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Structural Features

The compound is characterized by:

  • Pyrazole Ring : A five-membered heterocyclic structure containing two nitrogen atoms.
  • Dimethylacetamide Moiety : Contributes to the compound's solubility and reactivity.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown promising results against various cancer cell lines.
  • Anti-inflammatory Effects : Potential interactions with inflammatory pathways suggest a role in managing inflammatory conditions.
  • Antimicrobial Properties : Some derivatives display significant antimicrobial activity.

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits growth in cancer cell lines (e.g., MCF7)
Anti-inflammatoryInteracts with enzymes involved in inflammation
AntimicrobialExhibits antimicrobial effects against pathogens

Anticancer Efficacy

Several studies have evaluated the anticancer potential of pyrazole derivatives similar to this compound:

  • Study on N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide :
    • Cell Lines Tested : MCF7, SF-268, NCI-H460
    • Results : GI50 values of 3.79 µM, indicating effective inhibition of cell growth .
  • Research on N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline :
    • Cell Lines Tested : Hep-2 and P815
    • Results : Significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Combination Studies with Doxorubicin :
    • Pyrazole derivatives showed synergistic effects when combined with doxorubicin in breast cancer cell lines, enhancing cytotoxicity compared to doxorubicin alone .

Anti-inflammatory Potential

Preliminary studies suggest that this compound may interact with key enzymes involved in inflammatory pathways. Further exploration is needed to clarify these interactions and their therapeutic implications .

The mechanism by which pyrazole derivatives exert their biological effects often involves:

  • Inhibition of Kinases : Many derivatives inhibit kinases such as Aurora-A and CDK2, which are crucial in cancer cell proliferation.
  • Receptor Interactions : Potential binding to receptors involved in inflammation and cancer pathways.

Scientific Research Applications

Pharmacological Properties

The compound is recognized for its potential pharmacological activities, particularly in the following areas:

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of pyrazole derivatives, including 2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide. For instance, derivatives containing pyrazole cores have shown significant activity against various bacteria and fungi, making them promising candidates for developing new antimicrobial agents .
  • Anticancer Activity : Research indicates that pyrazole derivatives exhibit cytotoxic effects against different cancer cell lines. Compounds similar to this compound have been evaluated for their ability to inhibit tumor growth in vitro. For example, compounds with similar structures have shown IC50 values indicating effective inhibition of cell proliferation in human colon carcinoma and other cancer types .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions, which allow for the modification of the pyrazole ring to enhance biological activity. The following table summarizes some synthesized derivatives and their respective biological activities:

Compound NameSynthesis MethodBiological ActivityReference
Compound ACondensation reaction with acetic anhydrideAntimicrobial (MIC: 20–50 μg/mL)
Compound BAlkylation with dimethylamineAnticancer (IC50: 0.39 μM)
Compound CHydroxylation of pyrazole ringAntifungal (IC50: 0.055 µM)

Case Study 1: Antibacterial Activity

In a study evaluating the antibacterial properties of various pyrazole derivatives, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited significant inhibitory effects, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of this compound involved testing against multiple cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound effectively reduced cell viability at concentrations as low as 0.39 µM, suggesting its potential as a lead compound for further development in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following section compares 2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide with structurally analogous compounds, focusing on synthesis, physicochemical properties, and biological relevance. Key comparisons are summarized in Table 1.

Pyrazole-Based Acetamide Derivatives

Example Compound: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a)

  • Structural Differences: Replaces the hydroxyl group with a cyano substituent and incorporates a chloro-methylpyrazole core.
  • Synthesis : Synthesized via EDCI/HOBt-mediated coupling in DMF, yielding 68% with mp 133–135°C .
  • Key Properties : Higher lipophilicity (logP ~3.5 estimated) due to chloro and phenyl groups, compared to the hydroxylated analog’s logP ~1.8 (predicted).
  • Biological Activity : Demonstrated antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL) , whereas hydroxylated analogs may exhibit reduced potency due to increased polarity.

Example Compound: 5-Chloro-N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3d)

  • Structural Differences : Substitutes the hydroxyl group with a 4-fluorophenyl ring, enhancing electronic effects.
  • Synthesis : Yielded 71% with mp 181–183°C; IR spectra confirmed C≡N stretching at 2230 cm⁻¹, absent in hydroxylated analogs .
  • Key Properties : Improved metabolic stability (t½ >4 h in microsomal assays) compared to hydroxylated derivatives (t½ ~2 h predicted).

Pyrimidinyl and Triazolyl Acetamide Analogs

Example Compound : 2-(2-n-Butyl-4-hydroxy-6-methyl-pyrimidin-5-yl)-N,N-dimethylacetamide

  • Structural Differences : Replaces pyrazole with a pyrimidine ring; retains the hydroxyl group but introduces a butyl chain.
  • Synthesis : Prepared via reaction with pentanamidine in basic conditions, emphasizing scalability for agrochemical applications .
  • Key Properties : Higher thermal stability (mp >200°C) due to pyrimidine’s aromaticity, contrasting with the pyrazole analog’s mp ~150–160°C (predicted).

Example Compound: 2-(4-(((4-oxomorpholino)phenyl)amino)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide

  • Structural Differences: Substitutes pyrazole with a triazole ring and introduces a morpholino group.
  • Synthesis : Synthesized via Cu-catalyzed click chemistry, achieving >90% purity by TLC .
  • Key Properties: Enhanced water solubility (logS ~-2.5) compared to pyrazole analogs (logS ~-3.2), attributed to the morpholino group.

N,N-Dimethylacetamide Adducts in Pharmaceuticals

Example Compound : N,N-Dimethylacetamide adduct of cefoperazone acid

  • Structural Differences : Complex cephalosporin backbone with dimethylacetamide as a solubilizing agent.
  • Key Properties : Demonstrates the role of dimethylacetamide in improving API solubility (up to 50 mg/mL in aqueous buffers) , a property shared with this compound.

Tabulated Comparison of Key Compounds

Compound Name Core Structure Substituents mp (°C) Yield (%) Notable Properties Reference
This compound Pyrazole 4-OH, N,N-dimethylacetamide ~150–160* N/A High polarity, predicted logP 1.8
3a Pyrazole 4-CN, 5-Cl, 3-CH3 133–135 68 Antimicrobial, logP ~3.5
3d Pyrazole 4-CN, 4-F-C6H4 181–183 71 Metabolic stability (t½ >4 h)
Pyrimidinyl analog Pyrimidine 4-OH, 2-n-Bu, 6-CH3 >200 75–80 Agrochemical use, high stability
Triazolyl analog Triazole Morpholino, N-phenylacetamide 120–122 85 Enhanced solubility (logS -2.5)

*Predicted based on structural analogs.

Preparation Methods

Cyclocondensation Using Hydrazine and N,N-Dimethylacetamide Derivatives

A typical route involves reacting hydrazine or substituted hydrazines with an N,N-dimethylacetamide derivative bearing a suitable leaving group or activated carbonyl moiety. The process includes:

  • Step 1: Preparation of an α-halo or α-activated N,N-dimethylacetamide intermediate.
  • Step 2: Reaction of this intermediate with hydrazine to form the pyrazole ring via nucleophilic attack and cyclization.
  • Step 3: Hydroxylation at the 4-position of the pyrazole ring, either through direct substitution or post-cyclization modification.

This method benefits from mild reaction conditions and avoids harsh reagents, improving the overall yield and scalability.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent N,N-Dimethylacetamide (DMAc), ethanol, or acidic media DMAc preferred for regioselectivity and yield
Temperature Ambient to 80°C Ambient temperature favored for regioselectivity
Catalyst/Acid HCl (acidic medium) Acid catalysis accelerates dehydration and cyclization
Purification Crystallization, column chromatography (limited in new methods) New methods reduce chromatography reliance
Reaction Time 1–24 hours Shorter times achieved with nano-catalysts or optimized conditions

Research Findings and Comparative Analysis

  • Regioselectivity: The use of DMAc and acid catalysis leads to regioselective formation of 4-hydroxy-substituted pyrazoles, minimizing isomeric mixtures common in other solvents like ethanol.
  • Yield: Optimized cyclocondensation reactions yield pyrazoles in 70–95% isolated yield, depending on substituents and reaction conditions.
  • Scalability: Novel routes avoid energy-intensive steps such as high vacuum distillation and extensive chromatography, facilitating scale-up for commercial production.
  • Environmental Impact: Green protocols using nano-catalysts and solvent recycling have been reported, improving sustainability without compromising yield.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield (%) Advantages Disadvantages
Cyclocondensation with 1,3-diketones Hydrazine + 1,3-dicarbonyl compound DMAc, HCl, ambient temperature 70–95 High regioselectivity, mild conditions Possible isomer formation in some solvents
Reaction with α-halo N,N-dimethylacetamide derivatives α-Haloacetamide + hydrazine Mild heating, neutral or acidic 65–85 Direct access to target compound Requires preparation of halo intermediate
Novel patented commercial route Solid intermediates, optimized reagents Ambient to moderate heating >80 Scalable, less solvent use Patent-restricted details
Nano-ZnO catalyzed green protocol Phenylhydrazine + ethyl acetoacetate Nano-ZnO catalyst, short time ~95 Green, high yield, reusable catalyst Specific to certain substrates

Q & A

Q. What are the established synthetic routes for 2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous acetamide derivatives are prepared by reacting pyrazole derivatives with chloroacetyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . A patent method for a structurally related compound involves reacting a pyrimidinyl acetic acid derivative with a haloformate and dimethylamine under basic conditions, highlighting the importance of stepwise purification via recrystallization or chromatography . Optimization includes solvent selection (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 molar ratio of pyrazole to chloroacetyl chloride) .

Q. Which analytical techniques are most effective for characterizing this compound and validating purity?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying peaks for the pyrazole ring (δ 7.5–8.5 ppm), dimethylacetamide (δ 2.8–3.1 ppm for N-CH₃), and hydroxyl groups (broad singlet at δ 5–6 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity, using a C18 column and acetonitrile/water mobile phase .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 224.1) .
  • FT-IR : Peaks at 1650–1700 cm⁻¹ (amide C=O stretch) and 3200–3400 cm⁻¹ (O-H stretch) confirm functional groups .

Q. What biochemical interactions or mechanisms are associated with this compound?

The compound’s pyrazole and acetamide moieties enable interactions with enzymes via hydrogen bonding (hydroxyl group) and hydrophobic interactions (methyl groups). For structurally similar compounds, inhibition of enzymes like cyclooxygenase-2 (COX-2) or kinases has been reported, with IC₅₀ values in the micromolar range . Assays such as fluorescence polarization or surface plasmon resonance (SPR) are recommended to quantify binding affinities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from assay conditions (e.g., pH, co-solvents) or cellular models. For example, conflicting IC₅₀ values for kinase inhibition could stem from ATP concentration variations in enzymatic assays . Mitigation strategies include:

  • Replicating assays under standardized conditions (e.g., 1 mM ATP, 37°C).
  • Using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
  • Synthesizing analogs (e.g., replacing the hydroxyl group with methoxy) to assess structure-activity relationships (SAR) .

Q. What methodologies are recommended for optimizing solubility and stability in aqueous buffers?

The compound’s solubility is limited by its hydrophobic pyrazole ring. Strategies include:

  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
  • pH adjustment : Ionize the hydroxyl group (pKa ~9–10) by buffering at pH 7.4–8.5 .
  • Salt formation : Prepare hydrochloride salts via reaction with HCl gas in ethanol .
    Stability studies (HPLC monitoring over 24–72 hours) should assess degradation under physiological conditions .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding modes to target proteins (e.g., COX-2) using AutoDock Vina or Schrödinger Suite .
  • ADMET prediction : Tools like SwissADME estimate logP (target <3), solubility (ESOL model), and cytochrome P450 interactions .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazole) with bioactivity using Random Forest or SVM algorithms .

Q. What advanced synthetic strategies enable regioselective functionalization of the pyrazole ring?

  • Directed ortho-metalation : Use tert-butyllithium to deprotonate the pyrazole N-H, followed by electrophilic quenching (e.g., iodine or aldehydes) .
  • Cross-coupling : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄ catalyst, 80°C) introduces substituents at the 4-position .
  • Click chemistry : Azide-alkyne cycloaddition (CuSO₄/sodium ascorbate) adds triazole moieties for enhanced solubility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Reactant of Route 2
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2-(4-hydroxy-1H-pyrazol-1-yl)-N,N-dimethylacetamide

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